1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12/h7H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVSVABCXJRJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679419 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936497-91-5 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Keto-Enol Tautomerism in 3-Oxopiperidine Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-oxopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its pharmacological activity is intrinsically linked to its three-dimensional structure and electronic properties, which are profoundly influenced by the phenomenon of keto-enol tautomerism. This guide provides a comprehensive examination of the tautomeric equilibrium in 3-oxopiperidine systems. We will explore the fundamental principles governing this equilibrium, dissect the influence of structural and environmental factors, present robust methodologies for its characterization, and discuss the critical implications for drug design and development.
The Strategic Importance of the 3-Oxopiperidine Scaffold
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the pharmaceutical industry, present in over twenty classes of pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing three-dimensional diversity.[2][3] The introduction of a carbonyl group at the 3-position creates the 3-oxopiperidine core, a versatile synthetic intermediate and a key pharmacophore in its own right. This functional group, however, introduces a layer of chemical complexity: keto-enol tautomerism. Understanding and controlling this equilibrium is not merely an academic exercise; it is a critical parameter in drug development, impacting a molecule's receptor binding affinity, pharmacokinetic profile (ADME), and even its solid-state properties.[4][5]
The Tautomeric Landscape of 3-Oxopiperidine
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[6] For a simple acyclic ketone, this equilibrium overwhelmingly favors the keto form, primarily due to the greater thermodynamic stability of a carbon-oxygen double bond compared to a carbon-carbon double bond.[6]
In the 3-oxopiperidine system, the situation is more nuanced. The presence of α-hydrogens at both the C2 and C4 positions allows for the formation of two distinct enol tautomers: the endocyclic enol (1,2,3,4-tetrahydropyridin-3-ol) and the exocyclic enol (3-hydroxypiperidin-3-ene). The position of this equilibrium is not fixed but is a dynamic process influenced by a delicate interplay of several factors.
Caption: The tautomeric equilibrium of the 3-oxopiperidine core.
Governing Factors of the Keto-Enol Equilibrium
The ratio of keto to enol tautomers at equilibrium is dictated by the relative thermodynamic stability of the species involved. This stability is not an intrinsic constant but is modulated by the surrounding chemical environment and the specific substitution pattern of the molecule.
Solvent Effects: The Polarity Paradigm
Solvent choice is one of the most potent tools for influencing the keto-enol equilibrium. The underlying principle is that polar solvents will preferentially solvate and stabilize the more polar tautomer.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents are excellent hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the carbonyl group of the keto tautomer, significantly stabilizing it. Conversely, they can also solvate the hydroxyl group of the enol. However, the overall effect in many systems is a shift in the equilibrium toward the keto form.[7][8] Studies on analogous systems like acetoacetic acid show a dramatic decrease in enol content from 49% in non-polar CCl₄ to less than 2% in polar D₂O.[9]
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and possess large dipole moments, allowing them to stabilize polar species. In some cases, they can favor the enol form, especially if intramolecular hydrogen bonding in the enol is a significant stabilizing factor.[10]
-
Non-Polar Solvents (e.g., Hexane, Toluene): In the absence of strong solute-solvent interactions, intramolecular forces become dominant. If the enol form can be stabilized by an intramolecular hydrogen bond (e.g., in β-dicarbonyl systems), its proportion will be significantly higher in non-polar solvents.[11][12] For 3-oxopiperidine, which lacks this specific feature, the effect is less pronounced but generally favors the less polar enol tautomer to a greater extent than polar solvents do.
Caption: Key factors governing the tautomeric equilibrium in 3-oxopiperidines.
The Role of pH: Acid and Base Catalysis
The interconversion between keto and enol forms is often slow but can be catalyzed by both acid and base.[13]
-
Acid Catalysis: In acidic conditions, the carbonyl oxygen is protonated, making the α-protons more acidic and susceptible to removal by a weak base (like water), leading to the enol form.[13]
-
Base Catalysis: In basic conditions, a base removes an α-proton to form a resonance-stabilized enolate anion. Subsequent protonation of the oxygen atom yields the enol.[6]
For 3-oxopiperidine, the basicity of the piperidine nitrogen (pKa of piperidinium is ~11.2) is a crucial internal factor. At physiological pH (~7.4), a significant portion of the molecules will be protonated at the nitrogen. This N-protonation acts as an electron-withdrawing group, increasing the acidity of the α-protons and potentially favoring enolization.
Substituent Effects: Electronic and Steric Control
Modifying the piperidine ring with substituents can fine-tune the tautomeric equilibrium.
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens or nitro groups placed at the α-positions (C2 or C4) increase the acidity of the α-protons, which generally facilitates enolization and stabilizes the resulting enolate intermediate.[14]
-
Electron-Donating Groups (EDGs): Groups like alkyls can have a more complex effect. While they may slightly destabilize the enolate, their primary impact is often steric.
-
Steric Hindrance: Bulky substituents can influence the planarity required for the enol's C=C double bond and conjugation, potentially destabilizing the enol form relative to the more flexible keto form.
Analytical Characterization of Tautomeric Systems
Quantifying the keto-enol equilibrium requires analytical techniques that can distinguish between the two forms, which are rapidly interconverting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and widely used technique for studying keto-enol tautomerism because the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
Key NMR Signatures:
| Tautomer | Key Protons | Typical Chemical Shift (δ) |
|---|---|---|
| Keto | α-protons (-CH₂-C=O) | 3.0 - 4.0 ppm |
| Enol | Vinylic proton (=C-H) | 5.0 - 6.0 ppm |
| Enol | Hydroxyl proton (-OH) | 10 - 15 ppm (broad, variable) |
The causality behind these shifts lies in the electronic environment. The α-protons of the keto form are adjacent to an electron-withdrawing carbonyl group, deshielding them. The vinylic proton of the enol is on a C=C double bond, placing it in a characteristic downfield region. The enolic hydroxyl proton is often hydrogen-bonded, leading to significant deshielding and a downfield shift.
This protocol is designed to ensure that the measured ratio of tautomers represents a true thermodynamic equilibrium.
-
Sample Preparation (Justification):
-
Accurately weigh ~5-10 mg of the 3-oxopiperidine derivative.
-
Dissolve in ~0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) directly in a clean, dry NMR tube. Using a standard volume ensures comparable concentrations.
-
Prepare a dilute solution. This is critical to minimize intermolecular interactions and potential dimer formation, which could perturb the natural equilibrium.
-
Allow the prepared sample to stand at a constant temperature for at least 60 minutes before analysis. This step is a self-validating control; it ensures the system has reached thermodynamic equilibrium, as tautomerization is not instantaneous.
-
-
Data Acquisition (Justification):
-
Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Temperature control is essential as the equilibrium constant is temperature-dependent.[10]
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. This is a crucial self-validating step. An insufficient delay will lead to incomplete relaxation of signals, causing inaccurate integration and an erroneous calculation of the tautomer ratio.
-
-
Data Processing and Analysis (Justification):
-
Carefully phase and baseline correct the spectrum. Accurate integration is impossible without a flat baseline.
-
Integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the keto α-proton signal and the enol vinylic proton signal.
-
Calculate the percentage of each tautomer. For example: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / N))] * 100 (where N is the number of protons represented by the keto integral, e.g., 2 for a CH₂ group). This normalization ensures a correct molar ratio calculation.
-
Calculate the equilibrium constant, Keq = [% Enol] / [% Keto].
-
Caption: A self-validating workflow for NMR analysis of tautomeric equilibria.
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be used to study tautomerism, as the keto and enol forms have different chromophores and thus absorb light at different wavelengths.
-
Keto form: Typically shows a weak n → π* transition at a longer wavelength (~270-300 nm).
-
Enol form: Contains a conjugated C=C-O-H system, which results in a strong π → π* transition at a shorter wavelength (~240-270 nm).
By monitoring the absorbance at the λ_max for each tautomer under different conditions (e.g., varying solvent polarity), one can qualitatively and sometimes quantitatively assess shifts in the equilibrium.[15]
Computational Chemistry: A Predictive Approach
Density Functional Theory (DFT) calculations have become an invaluable tool for predicting the relative stabilities of tautomers.[7]
-
Structure Optimization: Build the 3D structures of the keto and both enol tautomers. Perform geometry optimization in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-31+G(d)).
-
Frequency Calculation: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies).[7]
-
Solvation Modeling: To simulate experimental conditions, incorporate solvent effects using a continuum solvation model like the Polarizable Continuum Model (PCM).[7] Re-optimize the geometries within the simulated solvent.
-
Energy Calculation: Calculate the final electronic energies (including zero-point vibrational energy corrections) for each tautomer in the desired solvent.
-
Stability Analysis: The tautomer with the lower calculated energy is predicted to be the more stable and thus the major form at equilibrium. The energy difference (ΔE) can be used to estimate the equilibrium constant (Keq ≈ e^(-ΔE/RT)).
Implications for Drug Discovery and Development
The tautomeric state of a 3-oxopiperidine-based drug candidate is not a trivial detail; it has profound consequences.
-
Pharmacodynamics: The keto and enol forms have different shapes, hydrogen bonding capabilities, and electronic distributions. Only one tautomer may fit correctly into the binding pocket of a target protein. For example, the antibiotic erythromycin exists in multiple tautomeric forms, but only the keto form is active against ribosomes.[4] A drug that exists predominantly in an inactive tautomeric form at physiological conditions will exhibit poor potency.
-
Pharmacokinetics: Properties like lipophilicity (LogP) and pKa are affected by tautomerism. A shift from a polar keto form to a less polar enol form can impact membrane permeability, plasma protein binding, and metabolic pathways.
-
Solid-State Properties: In the solid state, proton transfer can be slow, making it possible to isolate a specific tautomer. Different tautomers can lead to different crystal packing arrangements, resulting in polymorphism.[4] This can have major implications for the stability, solubility, and bioavailability of the final drug product.
Conclusion
The keto-enol tautomerism of 3-oxopiperidine systems is a fundamental chemical principle with significant practical implications for pharmaceutical sciences. The position of the equilibrium is a sensitive function of solvent, pH, and molecular substitution, which in turn dictates the molecule's biological activity and developability. A thorough understanding and characterization of this phenomenon, using a combination of high-resolution NMR spectroscopy and predictive computational modeling, is an essential, non-negotiable step in the rational design of novel therapeutics based on this valuable scaffold.
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Chemistry Stack Exchange. (2017). Why is enol content higher in non-polar solvents?. Chemistry Stack Exchange. [Link]
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ResearchGate. (2017). Influence of Solvent Polarizability on the Keto-Enol Equilibrium in 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol. ResearchGate. [Link]
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A Technical Guide to the Stability and Storage of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic Acid
Introduction: A Critical Building Block in Modern Synthesis
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the orthogonal reactivity of a ketone, a carboxylic acid, and an acid-labile N-Boc protecting group, makes it a versatile intermediate for constructing complex molecular architectures and combinatorial libraries.[1] The utility of this molecule is fundamentally linked to its purity and stability. Degradation not only reduces yield but can also introduce impurities that complicate purification and potentially confound biological assays. This guide provides a detailed analysis of the compound's stability profile, outlines field-proven storage and handling protocols, and offers a framework for conducting stability assessments to ensure the integrity of research outcomes.
Physicochemical Profile
A comprehensive understanding of the compound's physical properties is the foundation for developing appropriate handling and storage strategies. While data for this specific isomer is not extensively published, we can infer key properties from its functional groups and closely related analogs, such as 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.
| Property | Value / Description | Rationale & Source(s) |
| Molecular Formula | C₁₁H₁₇NO₅ | Calculated from structure. A related isomer is C11H19NO4.[2] |
| Molecular Weight | 243.26 g/mol | Calculated from formula.[3] |
| Appearance | White to off-white powder/solid. | Typical for similar Boc-protected amino acids and piperidine derivatives.[4] |
| Melting Point | ~149 - 153 °C | Data for the isomeric 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.[4] The exact value may vary. |
| Solubility | Insoluble in water; soluble in organic solvents. | The nonpolar Boc group and hydrocarbon backbone reduce aqueous solubility.[4] |
| Key Functional Groups | Carboxylic Acid, Ketone, N-Boc protected tertiary amine | These groups dictate the compound's reactivity, stability, and potential degradation pathways. |
Core Stability Analysis & Degradation Pathways
The chemical stability of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid is governed by the lability of its N-Boc group and the reactivity of the keto-acid moiety. While generally stable under recommended conditions, it is susceptible to degradation under specific environmental stresses.[4][5]
Primary Degradation Pathway: Acid-Mediated Deprotection
The most significant vulnerability of this molecule is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. This is a well-established reaction in synthetic chemistry, often used intentionally for deprotection.[1]
-
Mechanism: Protic acids protonate the carbonyl oxygen of the Boc group, initiating its cleavage to release the free piperidine amine, carbon dioxide, and the stable tert-butyl cation (which typically forms isobutylene).
-
Causality: Exposure to even trace amounts of strong acids in solvents, on glassware, or in the atmosphere can lead to the gradual formation of the deprotected impurity. This compromises the integrity of the starting material for subsequent reactions that require the amine to be protected.
-
Incompatible Materials: Direct contact with strong acids, acid anhydrides, and acid chlorides must be rigorously avoided.[4]
Other Potential Instabilities
-
Thermal Stress: While the compound has a relatively high melting point, prolonged exposure to high temperatures can lead to thermal decomposition. Hazardous thermal decomposition byproducts include oxides of carbon (CO, CO₂) and nitrogen (NOx).[4][6]
-
Basic Conditions: Although the Boc group is generally stable to bases, strong bases are listed as incompatible materials.[4] They can deprotonate the carboxylic acid, forming a salt, and may catalyze other side reactions like enolization or condensation.
-
Oxidative and Reductive Stress: The ketone functionality is susceptible to reduction by agents like sodium borohydride.[7] Strong oxidizing agents could also potentially lead to degradation, although specific pathways are not well-documented. Therefore, avoiding contact with strong reducing and oxidizing agents is a critical precaution.[4]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential to preserve the compound's integrity from receipt through to experimental use.
Optimal Storage Conditions
The following conditions are synthesized from safety data sheets of the compound and its close analogs to provide a robust storage protocol.
| Parameter | Recommendation | Justification & Source(s) |
| Temperature | 2–8°C (Refrigerated) | Low temperatures slow the rate of all potential degradation reactions. This is a common recommendation for complex organic molecules to ensure long-term stability.[1] |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | The compound should be kept dry to prevent moisture-related degradation.[3] An inert atmosphere minimizes the risk of oxidative degradation and reactions with atmospheric moisture. |
| Light | Protect from light (Amber vial) | Photodegradation is a potential risk for many organic compounds. Storing in a dark environment or amber container is a standard precautionary measure.[1] |
| Container | Tightly sealed, appropriate container (e.g., glass vial with lined cap) | Prevents exposure to atmospheric moisture, oxygen, and contaminants.[4][6][8] |
Safe Handling Procedures
Proper handling ensures both user safety and compound purity.
-
Ventilation: Always handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][5][8]
-
Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[3][6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]
-
Dispensing: When weighing and dispensing, use clean, dry spatulas and weigh boats. Promptly and tightly reseal the container, purging with inert gas if possible before long-term storage.
Visualization: Handling and Storage Decision Logic
The following diagram outlines the decision-making process for the proper storage of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid upon receipt and during its lifecycle in the lab.
Caption: Decision workflow for handling and storing the compound.
Experimental Workflow: Protocol for a Forced Degradation Study
To empirically validate stability, a forced degradation or stress testing study is invaluable. This protocol provides a framework for identifying potential degradants and confirming optimal storage conditions.
Objective: To assess the stability of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 40°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 40°C.
-
Oxidative Degradation: Add 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light. Also, store a sample of the solid powder under the same conditions.
-
Photolytic Degradation: Expose the stock solution to direct UV light (e.g., in a photostability chamber) at room temperature.
-
-
Time Points: Sample each stressed solution at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analysis: Analyze all samples, including an unstressed control stored at 2-8°C, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Monitor the peak area of the parent compound to determine the percentage of degradation.
-
Use a mass spectrometry (MS) detector coupled to the HPLC to obtain mass information on any new peaks (degradants) that appear.
-
-
Interpretation: The results will reveal the compound's susceptibility to different stresses. For example, rapid degradation under acidic conditions would confirm the lability of the Boc group and reinforce the necessity of avoiding acidic environments.
Conclusion
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid is a robust synthetic intermediate when handled and stored correctly. Its primary vulnerability is the acid-labile N-Boc group, making the exclusion of acids and moisture paramount. The optimal storage strategy involves refrigeration (2-8°C) in a tightly sealed container under a dry, inert atmosphere, and protected from light. By implementing these protocols and understanding the chemical rationale behind them, researchers can ensure the long-term integrity of this valuable compound, leading to more reliable and reproducible scientific outcomes.
References
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- Capot Chemical. (2018). MSDS of (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid.
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CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E, E67(Pt 10), o2215. Retrieved from [Link]
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PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid, a valuable heterocyclic building block for drug discovery and development. The described methodology leverages the robust and regioselective Dieckmann condensation to construct the core piperidone ring system, followed by a straightforward saponification. This guide is structured to provide researchers, medicinal chemists, and process development professionals with not only a step-by-step protocol but also the underlying chemical principles, expert insights into critical parameters, and a thorough troubleshooting framework to ensure reliable and reproducible outcomes.
Introduction and Strategic Overview
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid and its derivatives are pivotal scaffolds in medicinal chemistry. The presence of a ketone, a carboxylic acid, and a protected amine within a constrained six-membered ring offers three orthogonal points for chemical modification, making it an ideal starting point for the synthesis of complex molecular architectures.
While the user's initial query specified starting from a "piperidone," a more efficient and regiochemically controlled approach involves building the substituted piperidone ring from an acyclic precursor. Attempting to directly carboxylate a pre-formed N-Boc-3-piperidone at the C4 position is often complicated by competing enolization towards the C2 position, leading to mixtures of regioisomers.
Therefore, the superior strategy detailed herein is a three-step sequence centered around the Dieckmann Condensation [1][2]. This intramolecular Claisen condensation of a diester provides unambiguous regiochemical control, directly yielding the desired β-keto ester intermediate.
The overall synthetic workflow is as follows:
Figure 2: Key Stages of the Dieckmann Condensation. A simplified representation of the reaction mechanism.
Detailed Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated chemical fume hood. Sodium ethoxide is highly reactive and moisture-sensitive. Tetrahydrofuran (THF) can form explosive peroxides and should be handled accordingly.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Notes |
| N-Boc-glycine ethyl ester | 20859-02-1 | 203.24 | Commercially available |
| Ethyl 4-bromobutyrate | 2969-81-5 | 195.05 | Corrosive, handle with care |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | Moisture-sensitive, handle under inert gas |
| Lithium Hydroxide (LiOH) | 1310-65-2 | 23.95 | Corrosive |
| Toluene | 108-88-3 | 92.14 | Anhydrous, <50 ppm H₂O |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1M and 2M aqueous solutions |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | Aqueous solution |
| Anhydrous MgSO₄ / Na₂SO₄ | 7487-88-9 | 120.37 | Drying agent |
Protocol 1: Synthesis of Diethyl 4-((tert-butoxycarbonyl)amino)heptanedioate (Intermediate 1)
This protocol is adapted from the general principles of N-alkylation of amino acid esters, similar to the strategy outlined in patent CN110734393B for a related structure.[3]
-
Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add N-Boc-glycine ethyl ester (10.16 g, 50.0 mmol) and anhydrous potassium carbonate (10.36 g, 75.0 mmol).
-
Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask.
-
Reagent Addition: Begin stirring the suspension. Add ethyl 4-bromobutyrate (10.73 g, 55.0 mmol) dropwise via syringe over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 30% EtOAc in Hexanes].
-
Workup:
-
Cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite®, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in 200 mL of ethyl acetate and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude diester.
-
-
Purification: The product is often used directly in the next step. If required, purify by flash column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexanes. The expected yield is typically 75-85%.
Protocol 2: Dieckmann Condensation to Ethyl 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate (Intermediate 2)
This intramolecular cyclization is the key ring-forming step.[1][3]
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet. Allow to cool to room temperature under a stream of argon.
-
Base Suspension: Add sodium ethoxide (3.06 g, 45.0 mmol) to the flask, followed by 150 mL of anhydrous toluene.
-
Substrate Addition: Dissolve the crude diester (Intermediate 1, approx. 40.0 mmol) from the previous step in 50 mL of anhydrous toluene and add it to the dropping funnel.
-
Reaction: Heat the toluene/NaOEt suspension to 90°C. Add the diester solution dropwise from the funnel over 30-45 minutes, maintaining the internal temperature.
-
Completion: After the addition is complete, stir the reaction mixture at 90°C for an additional 2-3 hours. The formation of a thick precipitate (the sodium enolate of the product) should be observed. Monitor by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by slowly adding 100 mL of 1M HCl. Stir vigorously until all solids dissolve.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine all organic layers and wash with saturated sodium bicarbonate solution (1 x 75 mL) and brine (1 x 75 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester. The typical yield is 70-80%.
-
Protocol 3: Saponification to 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid (Final Product)
This is a standard ester hydrolysis to yield the final carboxylic acid.[4]
-
Setup: In a 250 mL round-bottom flask, dissolve the crude β-keto ester (Intermediate 2, approx. 30.0 mmol) in a mixture of THF (60 mL) and water (30 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (1.51 g, 36.0 mmol) to the solution. Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the ether layers.
-
Cool the aqueous layer to 0°C in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A white precipitate should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The resulting solid can be purified by recrystallization from an ethyl acetate/hexanes mixture to afford the final product as a white or off-white solid. The expected yield is 85-95%.
Characterization and Data Summary
Proper characterization is essential to confirm the identity and purity of the synthesized compounds. Below is a table of expected analytical data.
| Compound | Expected Yield | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | MS (ESI+) m/z |
| Intermediate 2 | 70-80% | ~12.0 (s, 1H, enol OH), 4.20 (q, 2H), 4.0-3.8 (m, 2H), 3.6 (t, 2H), 2.5 (t, 2H), 1.45 (s, 9H), 1.30 (t, 3H). (Note: Exists as a mixture of keto-enol tautomers) | [M+H]⁺ 286.16 |
| Final Product | 85-95% | ~12.5 (br s, 1H, COOH), 4.1-3.9 (m, 2H), 3.7 (t, 2H), 2.6 (t, 2H), 1.47 (s, 9H). (Note: Tautomerism and solvent effects can alter spectra) | [M+H]⁺ 258.13 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; wet reagents/solvents; inefficient alkylation. | Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature slightly. Consider using a more reactive halide (e.g., ethyl 4-iodobutyrate). |
| Low yield in Step 2 | Wet reagents/solvents deactivating the base; insufficient base; reaction temperature too low. | Ensure toluene is rigorously dry. Use fresh, high-quality sodium ethoxide. Ensure the reaction temperature is maintained at 90-100°C. Use at least 1.1 equivalents of base. |
| Incomplete hydrolysis in Step 3 | Insufficient LiOH; short reaction time. | Increase reaction time and monitor carefully by TLC. Add an additional 0.2 eq of LiOH if the reaction stalls. |
| Product oiling out during acidification | Product may have lower melting point or impurities are present. | Ensure the aqueous layer is thoroughly cooled before acidification. Extract with more solvent. If it persists, purify the crude oil via column chromatography. |
References
- CN103204801A - Synthesis method for N-Boc-3-piperidone.
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]
-
PubChem Compound Summary for CID 2756825, tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Dieckmann Condensation. Chemistry LibreTexts. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]
-
Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Dieckmann condensation. Wikipedia. [Link]
-
Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
-
An, J., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link]
Sources
Use of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid in peptide synthesis
An Application Guide to the Strategic Use of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic Acid in Modern Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the design of novel peptides with enhanced therapeutic properties is a paramount objective. Standard linear peptides often suffer from poor metabolic stability and conformational flexibility, which can limit their efficacy. The incorporation of unnatural, conformationally restricted amino acids is a powerful strategy to overcome these limitations.[1] 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid stands out as a versatile building block in this context. Its rigid piperidine scaffold pre-organizes the peptide backbone, while the integral ketone functionality serves as a reactive handle for diverse post-synthetic modifications.[2]
This guide provides an in-depth exploration of the applications and detailed protocols for integrating this valuable synthon into peptide synthesis workflows, grounded in established chemical principles and field-proven insights.
Core Attributes and Strategic Value
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid, hereafter referred to as Boc-3-oxo-Pip(4-COOH)-OH, offers a unique combination of structural and chemical features:
-
Conformational Constraint: The six-membered piperidine ring restricts the rotational freedom of the peptide backbone far more than acyclic amino acids.[2] This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding and locking the peptide into a bioactive conformation.[3]
-
Orthogonal Protection: The Boc protecting group on the piperidine nitrogen is stable under the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[4][5] This makes it perfectly suited for standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Post-Synthetic Modification Handle: The ketone at the 3-position is the most compelling feature. It is chemically inert during standard peptide coupling and deprotection cycles but can be selectively modified on-resin or in solution after the main peptide sequence is assembled. This allows for the creation of diverse analogs from a single peptide precursor, enabling extensive structure-activity relationship (SAR) studies.
Key Chemical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₇NO₅ |
| Molecular Weight | 243.26 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis |
| Storage | Store at 2-8°C under an inert atmosphere. The compound may be hygroscopic. |
Applications in Peptide Design and Drug Discovery
The incorporation of Boc-3-oxo-Pip(4-COOH)-OH into a peptide sequence opens multiple avenues for creating advanced peptidomimetics.
Induction of Secondary Structures
By replacing a native amino acid with this building block, researchers can introduce a rigid "kink" or turn in the peptide backbone. This is instrumental in mimicking or stabilizing specific secondary structures, such as β-turns, which are often critical for receptor recognition.
Post-Synthetic Diversification
The true power of the 3-oxo moiety lies in its latent reactivity. Once the peptide is synthesized, this ketone can be transformed to introduce new functionalities, altering polarity, hydrogen bonding capacity, and steric profile.
Caption: Post-synthetic modification pathways of the 3-oxo group.
Methodologies and Protocols
The following protocols are designed for manual solid-phase peptide synthesis (SPPS) using the standard Fmoc/tBu strategy, which is the most common application for this building block.
General Workflow for Fmoc-SPPS
The synthesis follows a well-established iterative cycle. The Boc group on the piperidine nitrogen remains intact throughout these cycles and is only removed during the final acid-mediated cleavage from the resin.
Caption: Iterative cycle for solid-phase peptide synthesis (SPPS).
Protocol: Incorporation of Boc-3-oxo-Pip(4-COOH)-OH
This protocol details the coupling of the title compound onto a resin with a free N-terminal amine.
Materials
| Reagent | Purpose | Typical Equivalents (relative to resin loading) |
| Peptide-Resin | Solid support with N-terminal deprotected peptide | 1.0 |
| Boc-3-oxo-Pip(4-COOH)-OH | Building block to be coupled | 2.0 - 3.0 |
| HATU | Coupling Reagent / Activator | 1.9 - 2.9 |
| DIPEA (or Collidine) | Tertiary base for activation and neutralization | 4.0 - 6.0 |
| DMF | Primary reaction solvent | - |
| DCM | Washing solvent | - |
| 20% Piperidine in DMF | Fmoc deprotection solution | - |
| Kaiser Test Kit | In-process monitoring of free amines | - |
Procedure
-
Resin Preparation:
-
If starting a new synthesis, select an appropriate resin (e.g., Rink Amide for a C-terminal amide).[6] Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
If extending a chain, perform Fmoc deprotection on the resin-bound peptide by treating it with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).[7]
-
Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation of Boc-3-oxo-Pip(4-COOH)-OH:
-
In a separate vial, dissolve Boc-3-oxo-Pip(4-COOH)-OH (e.g., 3 eq.) and HATU (e.g., 2.9 eq.) in a minimal amount of DMF.[7][8]
-
Add DIPEA (e.g., 6 eq.) to the mixture.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color. Causality Note: This pre-activation step forms a highly reactive OAt-ester intermediate, which enhances the rate and efficiency of the subsequent coupling reaction, minimizing potential side reactions.[8]
-
-
Coupling to Resin:
-
Drain the DMF from the washed resin.
-
Immediately add the activated amino acid solution from step 2 to the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. Expertise Note: As a non-standard, potentially hindered building block, a longer coupling time is recommended compared to standard proteinogenic amino acids.
-
-
Monitoring and Completion:
-
After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of free primary amines.
-
Negative Kaiser Test (beads remain colorless/yellow): The coupling is complete. Proceed to washing.
-
Positive Kaiser Test (beads turn blue/purple): The coupling is incomplete. Drain the reaction solution and repeat the coupling step with a freshly prepared activated solution ("double coupling").[7] This is often necessary for sterically demanding building blocks to drive the reaction to completion.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle or for final cleavage.
-
Protocol: Final Cleavage and Deprotection
This procedure cleaves the completed peptide from the solid support and removes all acid-labile protecting groups, including the Boc group from the piperidine nitrogen and side-chain protecting groups (e.g., tBu, Trt, Pbf).
-
Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Prepare a cleavage cocktail. A standard and highly effective mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water .[7] Causality Note: TIS acts as a scavenger to trap the reactive carbocations generated during the cleavage of Boc and other protecting groups, preventing re-attachment to sensitive residues like Tryptophan or Methionine.[4]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution slightly under reduced pressure or with a gentle stream of nitrogen.
-
Add the concentrated solution dropwise into a large volume of ice-cold diethyl ether with vigorous stirring. The crude peptide will precipitate as a white solid.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of the building block.- Insufficient activation time or reagent equivalents.- Aggregation of the growing peptide chain on the resin. | - Perform a double coupling with fresh reagents.[7]- Increase coupling time to 4-6 hours or overnight.- Use a stronger coupling agent like COMU or a different base like Collidine.- Swell the resin in a solvent known to disrupt aggregation, like NMP. |
| Low Final Yield | - Premature cleavage of the peptide from the resin during acidic Boc deprotection steps (if using a highly acid-labile linker).- Incomplete coupling at one or more steps, leading to truncated sequences. | - Ensure the correct resin/linker is used for the chosen chemistry (e.g., Wang resin for Fmoc).[6]- Meticulously monitor each coupling step with the Kaiser test to ensure completion.- Consider using a lower substitution resin for long or difficult sequences.[9] |
| Unexpected Mass in Final Product (+56 Da) | - The Boc group on the piperidine nitrogen was not fully cleaved. | - Increase the cleavage time in TFA to 4 hours.- Ensure the cleavage cocktail is fresh and the TFA is of high purity. |
Conclusion
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid is more than just another unnatural amino acid; it is a strategic tool for peptide chemists. Its rigid framework allows for the rational design of constrained peptidomimetics, while its orthogonal protecting group scheme ensures seamless integration into standard Fmoc-SPPS protocols. The presence of the 3-oxo functionality provides a gateway for post-synthetic diversification, enabling the rapid generation of analog libraries to explore chemical space and optimize lead compounds. By understanding the principles behind its activation and coupling, and by employing robust monitoring and cleavage protocols, researchers can effectively leverage this building block to advance the frontiers of peptide-based drug discovery.
References
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Laboratory, University of California, Irvine.
-
Epimerisation in Peptide Synthesis. (2023). Molecules, 28(21), 7401. MDPI. Retrieved from [Link]
-
Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved from [Link]
-
Synthesis of Peptides. (n.d.). Science of Synthesis. Thieme. Retrieved from [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (2018). Journal of Medicinal Chemistry, 61(17), 7947–7955. ACS Publications. Retrieved from [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Constrained Peptides in Drug Discovery and Development. (2017). Journal of Synthetic Organic Chemistry, Japan, 75(11), 1172-1178. J-STAGE. Retrieved from [Link]
-
Peptide Synthesis- Solution-Phase. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2015). Journal of the Mexican Chemical Society, 59(3). SciELO México. Retrieved from [Link]
-
Constrained Peptides – a New Therapeutic Approach for Drug Design. (2011). BioSpace. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. peptide.com [peptide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. chempep.com [chempep.com]
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid as a PROTAC linker
An Application Guide to Utilizing 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic Acid as a Versatile Linker for PROTAC Development
Authored by: A Senior Application Scientist
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to achieve event-driven pharmacology.[1] These heterobifunctional molecules function by recruiting a specific protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) to induce selective degradation of the target protein.[2][3][4][5] A PROTAC molecule is comprised of three distinct components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker that covalently connects the two.[6]
While the warhead and E3 ligase ligand provide the binding specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as modulating crucial physicochemical properties like solubility and cell permeability.[7][][9] The length, composition, rigidity, and attachment points of the linker must be carefully optimized for each new target and ligand pair to achieve potent and selective protein degradation.[9][]
This guide focuses on the application of a specific, strategically designed linker building block: 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid . We will explore the rationale for its use, provide detailed protocols for its incorporation into a PROTAC, and outline methods for evaluating the final conjugate's biological activity.
The Rationale for Piperidine-Based Rigid Linkers
PROTAC linkers are broadly categorized as flexible (e.g., polyethylene glycol (PEG) or alkyl chains) and rigid (e.g., incorporating cyclic or aromatic structures).[][11] While flexible linkers are synthetically accessible and offer conformational freedom, this very flexibility can introduce a significant entropic penalty upon formation of the ternary complex.[11][12]
In contrast, rigid linkers are gaining prominence as they can pre-organize the PROTAC into a productive conformation, potentially enhancing the stability of the ternary complex and improving degradation potency.[11][13] Saturated heterocycles, such as piperidine and piperazine, are frequently used as rigid motifs.[][][14][15]
The key advantages of incorporating a piperidine scaffold, such as the one derived from 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid, include:
-
Conformational Rigidity : The piperidine ring restricts the available conformations of the linker, which can reduce the entropic cost of forming the ternary complex and lead to more stable and productive interactions between the POI and E3 ligase.[11][13]
-
Improved Physicochemical Properties : The inclusion of polar, ionizable motifs like piperidine can significantly improve the aqueous solubility of PROTACs—a common challenge for these high molecular weight molecules.[14][15][16][17] This is critical for improving bioavailability and overall drug-like properties.
-
Metabolic Stability : Incorporating cyclic structures can enhance metabolic stability compared to linear alkyl or PEG chains, which can be more susceptible to oxidative metabolism.[13][15][16]
-
Synthetic Versatility : The featured molecule, 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid, is an excellent building block. The carboxylic acid provides a handle for standard amide bond formation. The nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be easily removed with acid, allowing for orthogonal, sequential coupling to the warhead and E3 ligase ligand.
Visualizing the PROTAC Mechanism of Action
To understand the context of the protocols that follow, it is essential to visualize the PROTAC's mechanism. The diagram below illustrates the formation of the ternary complex, which is the pivotal event in targeted protein degradation.
Caption: General mechanism of PROTAC-induced protein degradation.
Protocol 1: Synthesis of a PROTAC Using the Piperidine Linker
This protocol describes a general, two-step coupling procedure to synthesize a PROTAC. It assumes the user has an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon [CRBN]) and a carboxylic acid-functionalized warhead (POI ligand).
Synthetic Workflow Overview
Caption: Modular synthetic workflow for PROTAC assembly.
Materials and Reagents
| Reagent | Purpose | Supplier Example |
| 1-(Boc)-3-oxopiperidine-4-carboxylic acid | Linker Building Block | Sigma-Aldrich, etc. |
| Amine-functionalized E3 Ligand (e.g., 4-aminopomalidomide) | E3 Ligase Binding Moiety | Various |
| Carboxylic acid-functionalized Warhead | POI Binding Moiety | User-defined |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide Coupling Agent | Various |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic Base | Various |
| DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) | Anhydrous reaction solvent | Various |
| TFA (Trifluoroacetic acid) | Boc deprotection agent | Various |
| DCM (Dichloromethane) | Anhydrous reaction solvent | Various |
| Saturated aq. NaHCO₃ | Aqueous workup | N/A |
| Brine | Aqueous workup | N/A |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent | N/A |
| Acetonitrile (ACN) & H₂O (with 0.1% TFA or Formic Acid) | HPLC Mobile Phase | Various |
Step-by-Step Synthesis Protocol
Step 1: Coupling of Linker to E3 Ligase Ligand
-
Rationale: This step forms the first amide bond. HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid for rapid reaction with the amine, minimizing side reactions.
-
To a clean, dry vial under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid (1.0 eq).
-
Add the amine-functionalized E3 ligase ligand (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF or DMSO to a final concentration of approximately 0.1 M.[2]
-
Add DIPEA (3.0 eq) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS until the starting materials are consumed.
-
Workup: Dilute the reaction mixture with Ethyl Acetate or DCM. Wash sequentially with 5% aq. LiCl (to remove DMF), saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. This intermediate may be purified by flash chromatography if necessary.
Step 2: Boc Deprotection
-
Rationale: The Boc protecting group is acid-labile. TFA in DCM is a standard and highly effective method for its clean removal, revealing the secondary amine on the piperidine ring for the next coupling step.
-
Dissolve the crude or purified intermediate from Step 1 in DCM (approx. 0.1 M).
-
Add an excess of TFA (typically 20-30% v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor by LC-MS until the Boc-protected starting material is gone.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid. The resulting TFA salt is often used directly in the next step.
Step 3: Coupling of Intermediate to Warhead
-
Rationale: This step forms the second and final amide bond to complete the PROTAC structure. The same robust HATU/DIPEA coupling chemistry is employed. An extra equivalent of base is required to neutralize the TFA salt of the amine intermediate.
-
To a clean, dry vial, add the carboxylic acid-functionalized warhead (1.0 eq) and HATU (1.1 eq).
-
Add the crude TFA salt of the amine intermediate from Step 2 (1.0 eq).
-
Dissolve the components in anhydrous DMF or DMSO.
-
Add DIPEA (4.0 eq) dropwise. The additional equivalent neutralizes the TFA salt.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, the crude PROTAC is ready for purification.
Step 4: Purification and Characterization
-
Rationale: PROTACs are typically purified by reverse-phase preparative HPLC to achieve the high purity (>95%) required for biological assays.[18] Final characterization by LC-MS and NMR confirms the identity and purity of the final product.
-
Filter the crude reaction mixture through a 0.45 µm syringe filter.
-
Purify the material using preparative reverse-phase HPLC with a suitable gradient of water and acetonitrile (often containing 0.1% TFA or formic acid).
-
Combine the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.
-
Confirm the molecular weight by high-resolution mass spectrometry (HRMS) and the structure by ¹H and ¹³C NMR.
Protocol 2: Biological Evaluation of the Synthesized PROTAC
Once synthesized and purified, the PROTAC must be evaluated for its ability to induce the degradation of the target protein and exert a biological effect.
Experimental Workflow for Biological Testing
Caption: Workflow for assessing PROTAC biological activity.
Method 1: Western Blot for Target Protein Degradation
-
Principle: This immunoassay quantifies the amount of the target protein remaining in cells after PROTAC treatment, providing direct evidence of degradation.
-
Cell Culture: Plate the appropriate cell line in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range to screen is 1 nM to 10 µM. Treat the cells for a desired time period (e.g., 18-24 hours). Always include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the soluble proteins) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples (e.g., 20 µg per lane) and run on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control. Plot this percentage against the log of the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation observed).
Method 2: Cell Viability Assay
-
Principle: If the target protein is essential for cell survival (e.g., an oncogenic kinase), its degradation should lead to a decrease in cell viability.
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at an appropriate density.
-
PROTAC Treatment: The next day, treat the cells with a range of PROTAC concentrations in triplicate for a prolonged period (e.g., 72 hours).
-
Viability Measurement: Use a commercially available kit such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity and viability. Add the reagent directly to the wells according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells. Plot the percentage of viability against the log of the PROTAC concentration and perform a non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of the biological response).
Conclusion
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid represents a highly valuable and strategic building block for the modern PROTAC toolbox. Its inherent rigidity and favorable physicochemical properties offer a rational approach to overcoming common challenges in PROTAC development, such as poor solubility and metabolic instability.[13][15][16] The straightforward, orthogonal chemistry enabled by its Boc and carboxylic acid functionalities allows for its efficient and modular incorporation into diverse PROTAC structures.[] By following the detailed synthetic and biological protocols outlined in this guide, researchers can effectively leverage this linker to accelerate the discovery and optimization of potent and selective protein degraders, paving the way for the next generation of therapeutics.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
-
Scaffidi, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available at: [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]
-
Zhao, B., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Shcherbakov, D., & Komarov, P. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry. Available at: [Link]
-
BOC Sciences. (2022). PROTAC BOC Sciences. YouTube. Available at: [Link]
-
Zorba, A., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Proteolysis targeting chimera. Wikipedia. Available at: [Link]
-
Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. Available at: [Link]
-
ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. Available at: [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]
-
arXiv. (2024). Machine Learning for PROTAC Linker Design and Optimization. arXiv. Available at: [Link]
-
Zhang, C., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry. Available at: [Link]
-
ChemRxiv. (n.d.). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Available at: [Link]
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- 6. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of Constrained Amino Acids from 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic Acid: An Application and Protocol Guide
Introduction
In the landscape of modern drug discovery and development, the use of conformationally constrained amino acids has emerged as a powerful strategy to enhance the potency, selectivity, and pharmacokinetic properties of peptide-based therapeutics. By restricting the conformational flexibility of the peptide backbone, researchers can stabilize bioactive conformations, leading to improved receptor binding and increased resistance to proteolytic degradation. 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid and its esters are versatile building blocks for the synthesis of a variety of substituted piperidine-based constrained amino acids. The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs, underscoring its significance in medicinal chemistry.
This comprehensive guide provides detailed application notes and protocols for the synthesis of novel constrained amino acids commencing from the pivotal starting material, 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid. We will delve into two key synthetic transformations: diastereoselective reduction of the C3-ketone to introduce a hydroxyl group with controlled stereochemistry, and reductive amination to install a primary or secondary amine at the C3-position. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and access novel, structurally defined amino acid analogues.
Strategic Overview: Accessing Diverse Scaffolds
The synthetic utility of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid lies in the strategic manipulation of the C3-keto group. This functionality serves as a synthetic linchpin for the introduction of diverse substituents with defined stereochemistry, leading to a family of constrained amino acids with distinct conformational preferences. The two primary pathways explored in this guide are illustrated below.
Figure 1: Key synthetic pathways from the piperidone starting material.
PART 1: Diastereoselective Reduction of the C3-Ketone
The reduction of the C3-ketone in 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid or its esters can yield either the cis- or trans-3-hydroxy diastereomer, depending on the choice of reducing agent and reaction conditions. The stereochemical outcome is governed by the direction of hydride attack on the carbonyl group, which is influenced by steric and electronic factors.
Mechanistic Insight: Controlling Stereochemistry
The stereoselectivity of the reduction of cyclic ketones is often rationalized using principles such as the Felkin-Anh model, which considers the steric hindrance around the carbonyl group.[1][2] In the case of 3-oxopiperidines, the chair-like conformation of the piperidine ring and the nature of the substituents play a crucial role. Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl from the less hindered face, leading to a high degree of stereoselectivity.[3][4] The axial attack of the hydride on the more stable chair conformation of the piperidone, where the C4-ester group is equatorial, typically leads to the formation of the equatorial alcohol (trans isomer). Conversely, smaller reducing agents like sodium borohydride may exhibit lower selectivity due to the smaller steric difference between the two faces of the carbonyl.[5]
Figure 2: Stereochemical outcome of ketone reduction.
Protocol 1: Diastereoselective Reduction with L-Selectride® to Yield the trans-Hydroxy Isomer
This protocol describes the highly diastereoselective reduction of ethyl 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate to afford the corresponding trans-3-hydroxy derivative.
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve ethyl 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, careful addition of water at -78 °C, followed by 2 M NaOH solution and 30% H₂O₂ solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add saturated aqueous Na₂S₂O₃ solution to quench the excess peroxide.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the trans-3-hydroxy-piperidine-4-carboxylate.
Expected Outcome: This procedure typically affords the trans-hydroxy isomer with high diastereoselectivity.
| Reducing Agent | Typical Diastereomeric Ratio (trans:cis) | Typical Yield | Reference |
| L-Selectride® | >95:5 | 85-95% | [5][6] |
| Sodium Borohydride | 70:30 to 85:15 | 90-98% | [5] |
Protocol 2: Reduction with Sodium Borohydride
This protocol provides a less selective but often high-yielding method for the reduction of the C3-ketone.
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the alcohol solvent.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting mixture of cis and trans isomers can be purified by flash column chromatography.
PART 2: Reductive Amination of the C3-Ketone
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[7] In the context of our starting material, it provides a direct route to 3-amino-piperidine-4-carboxylic acid derivatives. The reaction proceeds via the in situ formation of an iminium ion intermediate, which is then reduced by a hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and effective reagent for this transformation, as it is selective for the reduction of the iminium ion in the presence of the ketone.[8][9]
Mechanistic Rationale for Reagent Choice
Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations due to its mildness and selectivity. Unlike sodium borohydride, it does not readily reduce aldehydes or ketones at neutral or slightly acidic pH. This allows for the one-pot reaction of the ketone, amine, and reducing agent. The reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), often with the addition of a catalytic amount of acetic acid to facilitate iminium ion formation.
Figure 3: Workflow for reductive amination.
Protocol 3: Reductive Amination with Primary Amines using Sodium Triacetoxyborohydride
This protocol describes the synthesis of a 3-(N-alkylamino)-piperidine-4-carboxylate derivative.
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate
-
Primary amine (e.g., benzylamine) (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of ethyl 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate (1.0 eq) and the primary amine (1.1 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature. A catalytic amount of acetic acid can be added if the amine is a weak nucleophile.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-piperidine-4-carboxylate derivative. The diastereomers can often be separated by chromatography.
Expected Outcome: This reaction typically provides a mixture of cis and trans diastereomers. The diastereomeric ratio can be influenced by the steric bulk of the amine and the reaction conditions.
| Amine | Reducing Agent | Diastereomeric Ratio (trans:cis) | Yield | Reference |
| Benzylamine | NaBH(OAc)₃ | ~1:1 to 3:1 | 70-85% | [8] |
| Ammonia (as NH₄OAc) | NaBH(OAc)₃ | Varies | 60-75% | [9] |
| Methylamine | NaBH(OAc)₃ | ~2:1 | 75-90% | [8] |
PART 3: Characterization and Further Transformations
NMR Spectroscopy for Stereochemical Assignment
The stereochemistry of the 3,4-disubstituted piperidine products can be determined by ¹H NMR spectroscopy. The coupling constants between the protons at C3 and C4 are diagnostic. For the trans isomer, the protons are typically in a diaxial relationship, resulting in a larger coupling constant (J ≈ 8-12 Hz). In contrast, the cis isomer will have an axial-equatorial or equatorial-equatorial relationship, leading to a smaller coupling constant (J ≈ 2-5 Hz).[10]
Boc Deprotection
The final step in the synthesis of the constrained amino acid is often the deprotection of the Boc group. This is typically achieved under acidic conditions.
Protocol 4: Boc Deprotection
Materials:
-
Boc-protected piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected piperidine derivative in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).[11]
-
Stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM to remove residual TFA.
-
The resulting trifluoroacetate salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., NaHCO₃ or a mild amine base), then extract with an organic solvent. Alternatively, trituration with diethyl ether can precipitate the salt.
Conclusion
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid is a highly valuable and versatile starting material for the synthesis of a wide array of conformationally constrained amino acids. The protocols detailed in this guide provide robust and reproducible methods for the diastereoselective reduction and reductive amination of this key intermediate. By carefully selecting reagents and reaction conditions, researchers can control the stereochemical outcome of these transformations, enabling access to a diverse library of novel building blocks for peptide and peptidomimetic drug discovery. The ability to fine-tune the conformational properties of peptides through the incorporation of these constrained amino acids holds significant promise for the development of next-generation therapeutics with enhanced biological activity and improved pharmacokinetic profiles.
References
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A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, and R. D. Shah, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures," J. Org. Chem., vol. 61, no. 11, pp. 3849-3862, 1996. [Link]
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- S. G. Davies, "Asymmetric Synthesis," Tetrahedron, vol. 46, no. 13-14, pp. 4469-4513, 1990.
-
S. E. Denmark and T. K. Jones, "Stereochemical Control in the[1][8]-Wittig Rearrangement," J. Am. Chem. Soc., vol. 104, no. 9, pp. 2642-2645, 1982.
- W. C. Still and J. H. McDonald, "A practical synthesis of the C(1)-C(9) segment of erythronolide A," Tetrahedron Lett., vol. 21, no. 11, pp. 1031-1034, 1980.
- T. W. Green and P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd ed. John Wiley & Sons, 1999.
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- J. D. White, W. J. Greenlee, and T. C. Soper, "Total synthesis of (+)-latrunculin A," J. Am. Chem. Soc., vol. 106, no. 11, pp. 3360-3362, 1984.
- M. J. O'Donnell, "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters," Acc. Chem. Res., vol. 37, no. 8, pp. 506-517, 2004.
-
Organic Syntheses. [Online]. Available: [Link]
- E. F. V. Scriven, "Reductive Amination," in Comprehensive Organic Synthesis, B. M. Trost and I. Fleming, Eds. Pergamon, 1991, vol. 8, pp. 717-741.
- M. Periasamy, "Stereoselective Reductions," in Stereoselective Synthesis, G. Helmchen, R. W. Hoffmann, J. Mulzer, and E. Schaumann, Eds. Thieme, 1996, vol. E21a, pp. 1155-1210.
-
Myers Group, "Chem 115 Handout: C-N Bond Forming Reactions: Reductive Amination." [Online]. Available: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Online]. Available: [Link]
- A. G. Myers, "Asymmetric Synthesis of α-Amino Acids," Tetrahedron, vol. 50, no. 22, pp. 6489-6532, 1994.
- D. C. Wigfield, "Stereochemistry and mechanism of the metal hydride reduction of ketones," Tetrahedron, vol. 35, no. 4, pp. 449-462, 1979.
- R. O. Hutchins and M. K. Hutchins, "Reductive Amination," in Comprehensive Organic Synthesis, B. M. Trost and I. Fleming, Eds. Pergamon, 1991, vol. 8, pp. 25-78.
- H. Booth, "The determination of the configurations of cyclic compounds by N.M.R. spectroscopy," Prog. Nucl. Magn. Reson. Spectrosc., vol. 5, pp. 149-381, 1969.
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Application Note: A Scientist's Guide to the Deprotection of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
Abstract: This comprehensive guide provides an in-depth exploration of the deprotection of the tert-butoxycarbonyl (Boc) group from 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid, a critical transformation in the synthesis of pharmaceutical intermediates. We delve into the underlying chemical principles, present validated, step-by-step protocols using common acidic reagents, and offer expert insights into reaction optimization, monitoring, and troubleshooting. This document is intended for researchers, chemists, and process development professionals seeking a robust and reliable methodology for accessing the versatile 3-oxopiperidine-4-carboxylic acid scaffold.
Introduction: The Strategic Importance of Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its widespread use stems from its remarkable stability across a broad range of nucleophilic and basic conditions, combined with its clean and predictable removal under acidic conditions.[1] This orthogonality is fundamental in multi-step syntheses of complex molecules, particularly in peptide chemistry and drug discovery.
The target molecule upon deprotection, 3-oxopiperidine-4-carboxylic acid, is a valuable building block for synthesizing a variety of biologically active compounds and pharmaceutical ingredients.[3][4][5] The successful and high-yielding removal of the Boc group from its precursor, 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid, is therefore a pivotal step that dictates the efficiency of the overall synthetic route. This guide offers a detailed examination of this specific transformation, grounded in mechanistic understanding and practical, field-proven protocols.
The Mechanism: Unveiling the Acid-Catalyzed Pathway
The cleavage of the Boc group is most commonly achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6] The reaction proceeds through a well-established, multi-step mechanism that ensures a clean transformation.
Causality of the Mechanism: The entire process is driven by the formation of highly stable byproducts: gaseous carbon dioxide and a stabilized tertiary carbocation (tert-butyl cation).
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the acid catalyst. This step activates the group, making the carbonyl carbon more electrophilic.[1][7]
-
Fragmentation: The protonated intermediate is unstable and readily fragments. The C-O bond cleaves, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][7]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas. This is an irreversible step that drives the reaction to completion.[1][7]
-
Amine Salt Formation: The newly liberated amine is basic and, in the acidic medium, is immediately protonated to form a stable ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
A critical consideration is the fate of the tert-butyl cation. This electrophilic species can be quenched by a nucleophilic counter-ion, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites on the substrate or in the reaction mixture.[7][8] In the context of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid, the risk of side reactions is relatively low, but awareness of this potential is key for more complex substrates.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocols: A Validated Approach
The choice of acid and solvent is critical and depends on the substrate's stability and the desired final salt form. Below are two robust, validated protocols for the deprotection of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and often fastest method. TFA is a strong acid that efficiently cleaves the Boc group, and DCM is an excellent solvent for the starting material.
Materials & Reagents:
-
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Safety Precautions:
-
TFA is highly corrosive and causes severe burns. [9] Always handle TFA in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[10]
-
DCM is a suspected carcinogen. Handle in a well-ventilated fume hood.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected starting material (1.0 eq) in DCM (approx. 0.1–0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution. Rationale: A stoichiometric excess of acid ensures the reaction goes to completion. Adding it at 0 °C helps to control any potential exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS.[11][12] The reaction is typically complete within 1-4 hours. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar spot (the product) at a lower Rf on the TLC plate.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.[13] The residue will be the crude product as its trifluoroacetate salt.
-
Work-up (for Free Amine - Optional): If the free amine is desired, dissolve the crude residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[11] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Note: For this specific zwitterionic product, isolation as the salt is often preferred due to its high polarity and potential water solubility.
-
Isolation (as TFA Salt): For direct isolation of the salt, co-evaporate the crude residue with fresh DCM or toluene (2-3 times) to azeotropically remove residual TFA.[13] The resulting solid or oil can be triturated with diethyl ether to induce precipitation, filtered, and dried under vacuum.
Caption: General workflow for TFA-mediated Boc deprotection.
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA, yielding the product as a hydrochloride salt, which is often a crystalline, easy-to-handle solid.
Materials & Reagents:
-
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
-
4M HCl in 1,4-Dioxane (commercially available solution)
-
Diethyl ether or MTBE (methyl tert-butyl ether)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To the solid Boc-protected starting material (1.0 eq) in a round-bottom flask, add a 4M solution of HCl in 1,4-dioxane (10-20 eq of HCl).
-
Reaction: Stir the mixture at room temperature. The product, 3-oxopiperidine-4-carboxylic acid hydrochloride, will often precipitate out of the solution as a white solid as the reaction progresses.
-
Monitoring: Monitor the reaction by periodically taking a small aliquot, quenching it with a base (like NaHCO₃), and analyzing by TLC or LC-MS. The reaction is typically complete in 1-4 hours.[11]
-
Isolation: Upon completion, add diethyl ether or MTBE to the reaction slurry to ensure complete precipitation of the hydrochloride salt.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with fresh diethyl ether to remove residual dioxane and any soluble impurities. Dry the white solid under high vacuum to yield the pure hydrochloride salt. Rationale: This method avoids an aqueous work-up, which can be advantageous for water-soluble products.
Data Summary and Protocol Comparison
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane | Alternative: Aqueous H₃PO₄[14][15] |
| Primary Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane | Aqueous Phosphoric Acid |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | Water / Acetonitrile |
| Temperature | 0 °C to Room Temp | Room Temperature | Room Temp to 50 °C |
| Typical Time | 1–4 hours | 1–4 hours | 4–24 hours |
| Work-up | Evaporation, optional basic wash | Precipitation and filtration | Neutralization and extraction |
| Product Form | TFA Salt (or free base) | HCl Salt | HCl or other salt |
| Pros | Fast, strong conditions, good solubility | Product often precipitates, simple isolation | "Greener" reagent, milder conditions |
| Cons | Corrosive/toxic reagents, aqueous work-up | Dioxane is a peroxide-former | Slower reaction times, may require heat |
Product Characterization: A Self-Validating System
Confirming the identity and purity of the final product is essential. The deprotected product, 3-oxopiperidine-4-carboxylic acid, will exist as a salt.
-
Thin Layer Chromatography (TLC): The product will have a significantly lower Rf value than the starting material due to its increased polarity. Use a polar eluent system (e.g., DCM/Methanol with a trace of acetic acid).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling sign of a successful reaction is the complete disappearance of the large singlet around 1.4-1.5 ppm, which corresponds to the nine protons of the tert-butyl group of the Boc protector. Protons adjacent to the newly formed ammonium nitrogen will show a downfield shift.
-
¹³C NMR: The signals corresponding to the quaternary carbon (~80 ppm) and the carbonyl carbon (~155 ppm) of the Boc group will disappear.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a molecular ion peak corresponding to the protonated free amine [M+H]⁺.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient acid. 2. Insufficient reaction time. 3. Low quality or wet reagents. | 1. Add more acid and continue monitoring. 2. Allow the reaction to stir for a longer period. 3. Use fresh, anhydrous solvents and high-purity acid. |
| Side Product Formation | 1. Substrate degradation under harsh acid. 2. Alkylation by the tert-butyl cation. | 1. Run the reaction at a lower temperature (0 °C). 2. Consider a milder deprotection method (e.g., aqueous H₃PO₄). |
| Difficult Isolation/Oily Product | 1. Product is hygroscopic or an oil. 2. Incomplete removal of TFA. | 1. Attempt to precipitate the product by triturating with a non-polar solvent like diethyl ether or hexane. 2. Perform several co-evaporations with a suitable solvent (toluene, DCM) to remove all traces of acid. |
| Low Yield | 1. Loss of polar product during aqueous work-up. 2. Incomplete precipitation. | 1. Avoid aqueous work-up; isolate the product directly as the salt. If work-up is necessary, back-extract the aqueous layers. 2. Add more anti-solvent (e.g., ether) and cool the mixture to maximize precipitation. |
Conclusion
The deprotection of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid is a straightforward yet critical transformation. By understanding the underlying acid-catalyzed mechanism, researchers can confidently select and execute the appropriate protocol. Both TFA in DCM and HCl in dioxane offer reliable and efficient pathways to the desired 3-oxopiperidine-4-carboxylic acid salt. Careful monitoring of the reaction and proper characterization of the product are paramount to ensuring a self-validating and successful synthetic outcome, paving the way for its use in further drug development and discovery efforts.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]
-
Akinyemi, R. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933-23942. Retrieved from [Link]
-
Akinyemi, R. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
-
Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Vraka, P. S., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(23), 7296. Retrieved from [Link]
-
Sharma, G., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(111), 91763-91769. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. Retrieved from [Link]
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
ResearchGate. (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]
-
Deadman, B. J., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 20(9), 1634-1639. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA? Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
-
Rut, W., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society, 143(3), 1461-1475. Retrieved from [Link]
-
Angene Chemical. (2024). 1-Trifluoroacetyl Piperidine Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxo-piperidine-3-carboxylic acid. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Angeli, A., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]
Sources
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- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Oxo-piperidine-3-carboxylic acid | C6H9NO3 | CID 13381779 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid. This key pharmaceutical intermediate presents unique analytical challenges due to its polarity and potential for keto-enol tautomerism. The described method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, modified with formic acid to ensure sharp peak shapes and control tautomeric equilibrium. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method to assess the chemical purity of this compound.
Introduction: The Analytical Challenge
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The purity of this intermediate is critical as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.
The analysis of this molecule by RP-HPLC is complicated by two primary factors:
-
High Polarity: The presence of a carboxylic acid and a ketone moiety, combined with a relatively small carbon skeleton, makes the molecule highly polar. This can lead to poor retention on traditional C18 columns, with the analyte eluting near the void volume, making accurate quantification difficult.[1][2]
-
Keto-Enol Tautomerism: As a β-keto acid, the compound can exist in equilibrium between its keto and enol forms (Figure 1). This equilibrium is sensitive to solvent and pH.[3] If not controlled during analysis, this can lead to peak broadening or the appearance of multiple peaks for a single, pure compound, confounding purity assessment.[4]
This application note describes a method engineered to overcome these challenges, providing a self-validating system for accurate and reproducible purity determination.
Figure 1: Keto-Enol Tautomerism
The equilibrium between the keto and enol forms of the target analyte.
Method Rationale and Scientific Principles
Chromatographic Mode: Reversed-Phase HPLC
Reversed-phase chromatography is the chosen modality due to its versatility and robustness for the analysis of moderately polar to non-polar compounds.[2] The primary retention mechanism is hydrophobic interaction between the analyte and the non-polar stationary phase. For highly polar analytes like our target compound, method optimization is key.
Stationary Phase Selection
A modern, end-capped C18 silica-based column is selected. End-capping minimizes interactions with residual silanol groups on the silica surface, which can cause peak tailing for polar and basic compounds. A column with a high surface area and dense bonding provides the best chance of retaining the polar analyte.
Mobile Phase Strategy
-
pH Control: The ionization state of a molecule significantly impacts its retention in RP-HPLC.[5] The target molecule contains a carboxylic acid (pKa ~4-5). By acidifying the mobile phase with 0.1% formic acid, we ensure the carboxylic acid is protonated (non-ionized). This makes the molecule less polar, thereby increasing its retention on the C18 column and leading to sharper, more symmetrical peaks.
-
Tautomerism Control: The acidic mobile phase is also critical for managing the keto-enol equilibrium. In an acidic aqueous environment, the interconversion rate between tautomers is often rapid, and the equilibrium is strongly shifted toward the more stable keto form.[3][6] This strategy ensures that the analysis measures a single, dominant species, resulting in a sharp, reproducible peak.
-
Organic Modifier and Gradient Elution: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution, starting with a high aqueous content and gradually increasing the acetonitrile concentration, is employed. This allows for sufficient retention of the highly polar main analyte while ensuring that any less polar impurities are efficiently eluted from the column in a reasonable time frame.
Detection
The analyte lacks a strong chromophore. The tert-butoxycarbonyl (Boc) group, ketone, and carboxylic acid functionalities exhibit UV absorbance at low wavelengths. Therefore, detection is set to 210 nm , where these groups provide sufficient signal for sensitive detection while minimizing baseline noise from the mobile phase.
Experimental Protocol
Materials and Reagents
-
Analyte: 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid (Reference Standard >99.5% purity)
-
Solvents:
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade or Milli-Q
-
-
Reagent: Formic acid (FA), LC-MS grade or equivalent
-
HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 2.5-5 µm particle size, 150 mm x 4.6 mm i.d. (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Water:Acetonitrile (80:20 v/v) |
| Gradient Program | See Table 2 below |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with the sample diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate briefly if necessary to ensure complete dissolution.
Workflow: HPLC Purity Analysis
Step-by-step process from sample preparation to data analysis.
Method Validation and System Suitability
To ensure the method is trustworthy and fit for purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[7][8]
System Suitability Testing (SST)
Before sample analysis, five replicate injections of the working standard solution (0.1 mg/mL) are performed. The results must meet the criteria in Table 3.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates precision of the injection and detection system. |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Validation Parameters
The method should be validated for specificity, linearity, accuracy, precision, and robustness.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by the resolution of the main peak from any adjacent peaks.
-
Linearity: Assessed over a concentration range (e.g., 0.01 to 0.15 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by spike-recovery experiments at three concentration levels. Recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): %RSD of six sample preparations should be ≤ 1.0%.
-
Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day. The %RSD should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably quantified. Typically established where the signal-to-noise ratio is approximately 10:1.
Data Analysis and Interpretation
Purity is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all impurities have a similar UV response at 210 nm. For accurate quantification of specific impurities, a reference standard for each impurity would be required to determine its relative response factor.
Potential Impurities
While a definitive impurity profile depends on the specific synthetic route, logical process-related impurities could include:
-
De-Boc starting material: Piperidine-3-one-4-carboxylic acid (highly polar, will elute very early).
-
Unreacted starting materials: Depending on the synthesis.
-
By-products of synthesis: Such as products from incomplete reactions or side-reactions.
Logic: Purity Assessment Workflow
Decision flow for evaluating sample purity.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | 1. Column degradation.2. Mobile phase pH incorrect.3. Sample overload. | 1. Replace column.2. Re-prepare mobile phase A, ensure correct FA concentration.3. Reduce sample concentration. |
| No/Low Retention | 1. Incorrect mobile phase composition.2. Column failure (loss of stationary phase). | 1. Verify gradient program and mobile phase lines.2. Flush column; if unresolved, replace. |
| Split or Broad Peaks | 1. Inefficient tautomer control.2. Co-eluting impurities.3. Sample solvent mismatch. | 1. Ensure mobile phase pH is low (~2.5-3.0).2. Adjust gradient to improve resolution.3. Use the initial mobile phase composition as the sample diluent. |
| Baseline Drift | 1. Column not equilibrated.2. Contaminated mobile phase. | 1. Increase equilibration time.2. Prepare fresh mobile phases. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust system for the purity assessment of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid. By carefully controlling the mobile phase pH, the method successfully addresses the analytical challenges of high polarity and keto-enol tautomerism. The protocol is suitable for routine quality control in a regulated environment, provided it is fully validated according to ICH guidelines.
References
- Albrecht, M., & Stortz, P. (2005).
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
- Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... Organic Syntheses, 79, 213.
-
Chromatography Forum. (2007). Keto-enol tautomerism. Retrieved from [Link]
- Kim, J., & Kim, P. (2003). A reverse-phase high-pressure liquid chromatography (RP-HPLC) method for measuring the polarity distributions of natural organic matter.
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
-
ChemRxiv. (2021). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved from [Link]
- Scott, N. W. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Anonymous. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons.
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 392871, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
Sources
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- 2. biopharmaservices.com [biopharmaservices.com]
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- 4. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
Welcome to the technical support center for 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and purification protocols for this valuable synthetic intermediate. As a molecule possessing both a β-keto acid moiety and a Boc-protected amine, its purification can present unique challenges. This document will equip you with the expertise to identify and remove common impurities, ensuring the high purity required for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I can expect in my sample of 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid?
A1: Impurities can arise from several sources, including the synthetic route and degradation upon storage. Common impurities include unreacted starting materials, byproducts from the cyclization reaction (e.g., Dieckmann condensation), and degradation products such as the decarboxylated ketone.[1][2] Incomplete Boc-protection can also lead to the presence of the corresponding unprotected piperidine derivative.
Q2: My NMR spectrum shows a singlet around 2.2 ppm that I can't assign to the product. What could this be?
A2: A singlet in that region could indicate the presence of the decarboxylated byproduct, 1-(tert-butoxycarbonyl)-piperidin-3-one. This can occur due to the thermal instability of the β-keto acid functionality, especially if the sample has been heated or exposed to acidic/basic conditions during workup or storage.
Q3: Is 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid stable for long-term storage?
A3: As a β-keto acid, this compound can be susceptible to decarboxylation over time, especially at elevated temperatures or in the presence of moisture. For long-term storage, it is recommended to keep the material in a tightly sealed container at low temperatures (2-8 °C) and under an inert atmosphere if possible.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be an effective method for purification, particularly for removing less polar impurities. The choice of solvent is critical and will depend on the specific impurities present. A solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
Q5: What are the key considerations for purifying this compound by column chromatography?
A5: When using silica gel chromatography, it is important to choose a solvent system that provides good separation between your product and the impurities. Due to the acidic nature of the carboxylic acid, peak tailing can be an issue. Adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase can help to obtain sharper peaks and better separation. However, be mindful that prolonged exposure to acidic conditions on silica gel can potentially cause some degradation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low purity after synthesis | Incomplete reaction; Presence of starting materials or reaction byproducts. | - Monitor reaction completion: Use TLC or LC-MS to ensure the reaction has gone to completion before workup.[3] - Optimize reaction conditions: Re-evaluate stoichiometry, reaction time, and temperature. - Initial purification: Perform an acidic-basic extraction to remove non-acidic impurities before attempting further purification. |
| Product degradation during workup | Exposure to high temperatures or strong acidic/basic conditions leading to decarboxylation. | - Maintain low temperatures: Keep the reaction and workup solutions cool. - Use mild acids/bases: Use dilute acids (e.g., 1N HCl) for acidification and saturated sodium bicarbonate for neutralization. - Minimize exposure time: Complete the workup process as quickly as possible. |
| Difficulty in removing a specific impurity | The impurity has similar polarity to the product. | - Recrystallization: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water) to find one that selectively crystallizes the product. - Chromatography optimization: Use a shallower solvent gradient or a different stationary phase (e.g., alumina) for column chromatography. |
| Oily product that won't crystallize | Presence of residual solvents or impurities preventing crystallization. | - High vacuum drying: Dry the product under high vacuum for an extended period to remove residual solvents. - Trituration: Add a solvent in which the product is insoluble but the impurities are soluble, and stir vigorously to induce crystallization. - Seed crystals: If a small amount of pure, crystalline material is available, add a seed crystal to the oil to initiate crystallization. |
| Inconsistent results between batches | Variability in raw materials or reaction conditions. | - Characterize starting materials: Ensure the purity of your starting materials before beginning the synthesis. - Standardize procedures: Maintain consistent reaction parameters (temperature, time, addition rates) for each batch. |
Purification Protocols
Protocol 1: Recrystallization
This protocol is suitable for removing impurities with significantly different solubility profiles from the target compound.
Materials:
-
Crude 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flask
-
Heating mantle with stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethyl acetate. Stir continuously to aid dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is effective for separating impurities with polarities similar to the product.
Materials:
-
Crude 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic acid (optional)
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding methanol (e.g., a gradient of 0-10% MeOH in DCM). To improve peak shape, 0.1-1% acetic acid can be added to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC or LC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid.
Caption: General purification workflow for the target compound.
Identifying Potential Impurities
Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves a Dieckmann condensation of a diester precursor.
Sources
- 1. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 2. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 3. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Managing solubility issues of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
Technical Support Center: 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
Welcome to the technical support guide for 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid (CAS No. 162549-30-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges often encountered with this versatile synthetic building block. As a molecule possessing a hydrophobic Boc-protecting group, a polar ketone, and an ionizable carboxylic acid, its solubility behavior is complex and highly dependent on the chosen solvent system and experimental conditions.
This guide is designed to provide you, our fellow researchers and drug development professionals, with the foundational knowledge and practical protocols to overcome these challenges effectively.
Section 1: Compound Profile and Intrinsic Solubility Characteristics
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid is a non-commercial compound, often synthesized as an intermediate. Its structure presents a classic solubility dilemma. The large, non-polar tert-butoxycarbonyl (Boc) group confers solubility in organic media, while the carboxylic acid and ketone functionalities introduce polarity and the potential for hydrogen bonding.[1][2] The carboxylic acid is the most critical determinant of its pH-dependent solubility.
Table 1: Physicochemical Properties
| Property | Value / Description | Source / Rationale |
|---|---|---|
| Molecular Formula | C₁₁H₁₇NO₅ | Calculated |
| Molecular Weight | 243.26 g/mol | Calculated |
| Appearance | Typically an off-white to white crystalline solid. | Based on analogous compounds.[3] |
| Predicted pKa | ~4.0 - 4.6 | Estimated based on the pKa of similar piperidine-carboxylic acids.[3][4] |
| Water Solubility | Insoluble at neutral and acidic pH. Soluble at basic pH. | Inferred from the insoluble nature of the parent compound N-Boc-piperidine-4-carboxylic acid.[3] The carboxylate salt formed at pH > pKa is expected to be water-soluble. |
| Organic Solubility | Varies. Generally requires polar aprotic or protic solvents. | Based on common solvents used for reactions with similar structures.[5][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound for an organic reaction?
A: For non-aqueous reactions, polar aprotic solvents are the most reliable starting point. We recommend beginning with Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) , as they can effectively solvate the entire molecule. For many common reactions like amide couplings, Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred.[1][5] However, due to the compound's polarity, you may find its solubility limited in these solvents. In such cases, using a co-solvent system, such as DCM with 5-10% DMF, can significantly improve solubility without drastically altering the reaction medium.
Q2: I'm trying to dissolve the compound in water or a standard buffer (e.g., PBS at pH 7.4) and it won't go into solution. Why?
A: This is expected behavior. The compound is a carboxylic acid with a predicted pKa around 4.0-4.6.[3][4] At neutral or acidic pH, the carboxylic acid group remains in its protonated, neutral form (-COOH). In this state, the molecule's low overall polarity, dominated by the hydrophobic Boc group, renders it insoluble in water.[3]
Q3: How can I leverage pH to dissolve the compound in an aqueous solution?
A: You can dramatically increase aqueous solubility by deprotonating the carboxylic acid to form a highly polar carboxylate salt (-COO⁻). To do this, you must raise the pH of the solution to be at least 1.5-2 units above the compound's pKa. For instance, adjusting the pH to >7.0 with a base will convert the acid to its much more soluble salt form. This is the core principle for preparing aqueous stock solutions or managing aqueous workups.
Caption: pH-dependent equilibrium of the carboxylic acid.
Q4: Is it safe to heat the mixture to improve solubility?
A: Gentle heating (e.g., 40-50°C) can be an effective strategy, particularly in organic solvents like acetonitrile, THF, or methanol.[5][7] However, exercise caution. The Boc protecting group is sensitive to strong acids and high temperatures, and prolonged heating can risk decomposition or side reactions. Always perform a small-scale test first. For aqueous solutions, pH adjustment is a far more effective and safer method than heating.
Q5: How should I store the compound and any prepared solutions?
A:
-
Solid Form: The compound should be stored in a tightly sealed container in a dry, dark place at room temperature.[3][4]
-
Organic Solutions: If you prepare a solution in an organic solvent like DMF or DMSO, store it tightly capped at 2-8°C to minimize solvent evaporation and potential degradation.
-
Aqueous Solutions: Basic aqueous stock solutions should be freshly prepared for best results. If storage is necessary, filter-sterilize and store at 2-8°C for a short period, but be aware that the ester functionality of the Boc group can be susceptible to hydrolysis in basic conditions over time.
Section 3: Troubleshooting Guide
This section addresses specific experimental scenarios.
Scenario 1: The compound will not fully dissolve in Dichloromethane (DCM) for a peptide coupling reaction.
-
Underlying Cause: DCM has insufficient polarity to disrupt the crystal lattice forces and solvate the polar keto-acid portion of the molecule.
-
Troubleshooting Workflow:
Caption: Workflow for dissolving the compound in a non-polar solvent.
Scenario 2: The compound precipitates during an aqueous workup after a reaction.
-
Underlying Cause: Your reaction was likely performed under basic or neutral conditions where the compound was in its soluble carboxylate form. During the workup, an acidic wash (e.g., with 1N HCl) was added, protonating the carboxylate and causing the now-insoluble neutral form of the compound to crash out of the aqueous layer.[3]
-
Solution: This is actually a feature, not a bug, that can be used for purification.
-
Acidify: Adjust the aqueous layer to a pH of ~2-3 to ensure complete protonation of the carboxylic acid.
-
Extract: Perform multiple extractions of the acidified aqueous layer with an organic solvent like Ethyl Acetate (EtOAc).[3] The neutral, protonated compound will have high solubility in EtOAc.
-
Combine & Dry: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to recover your product.
-
Scenario 3: I need to prepare a 10 mM stock solution in an aqueous buffer for a biological assay.
-
Underlying Cause: As established, the compound is insoluble in neutral aqueous buffers. A pH-modification strategy is required.
-
Solution Protocol: See Protocol 2 in the next section for a detailed, step-by-step guide. The key is to first dissolve the compound in a basic solution to form the soluble salt, then dilute it into your final buffer.
Section 4: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol helps you empirically determine the best solvent for your specific application.
-
Preparation: Aliquot ~1-2 mg of the compound into several small, labeled glass vials.
-
Solvent Addition: To each vial, add 100 µL of a different test solvent (e.g., Water, Methanol, Ethanol, Acetonitrile, THF, DCM, DMSO, DMF).
-
Observation at Room Temp: Vigorously vortex each vial for 30 seconds. Let it stand for 2 minutes and observe. Note whether the compound is fully dissolved, partially dissolved, or insoluble.
-
Gentle Heating: For vials where the compound is not fully dissolved, warm them to 40°C in a water bath or heating block for 5 minutes. Vortex again and re-observe.
-
Documentation: Record your observations in a table to guide future experimental design.
Protocol 2: Preparation of a pH-Adjusted Aqueous Stock Solution (e.g., 10 mM)
This protocol describes how to create a soluble stock solution for use in biological assays or other aqueous systems.
-
Weigh Compound: Accurately weigh out 2.43 mg of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid (for 1 mL of a 10 mM solution).
-
Initial Suspension: Place the solid in a suitable microcentrifuge tube or vial. Add ~500 µL of your desired final buffer (e.g., PBS). The compound will not dissolve at this stage.
-
Basification: Prepare a 0.1 M NaOH solution. Add the 0.1 M NaOH dropwise (typically 1-5 µL at a time) to the suspension while vortexing. Continue adding base until all of the solid has completely dissolved. This indicates the formation of the soluble sodium carboxylate salt.
-
Final Volume Adjustment: Once the solution is clear, add the final buffer to bring the total volume to exactly 1.0 mL. This ensures your final concentration is 10 mM.
-
Final pH Check (Optional but Recommended): If your assay is highly sensitive to pH, you can carefully back-titrate the solution with a dilute acid (e.g., 0.1 M HCl) to bring the pH closer to your target, but do not go below pH 7 to avoid precipitation.
-
Use Immediately: It is best to use this stock solution immediately after preparation.
References
-
Galkin, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
-
PubChem. tert-butyl 3-oxopiperidine-1-carboxylate. Available at: [Link]
-
PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Available at: [Link]
- Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
Capot Chemical. (2018). MSDS of (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. Available at: [Link]
-
PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. Available at: [Link]
Sources
- 1. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 4. N-Boc-2-piperidinecarboxylic acid | 98303-20-9 [chemicalbook.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 7. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]
Validation & Comparative
A Researcher's Guide to the Conformational Landscape of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
Introduction: The Significance of Conformational Analysis in Drug Discovery
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug development professionals, understanding the conformational preferences of small molecules is paramount, as it dictates how a potential drug candidate will interact with its target protein. The piperidine scaffold is a ubiquitous feature in many approved drugs, making the study of its derivatives a critical aspect of medicinal chemistry.[1] This guide provides a comprehensive framework for the conformational analysis of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid, a substituted piperidine with potential applications as a constrained amino acid analogue or a building block in complex molecule synthesis.[2] We will explore both experimental and computational approaches to elucidate its structural dynamics, providing researchers with the tools to confidently determine its preferred three-dimensional arrangement.
The conformational behavior of piperidine rings is influenced by a delicate interplay of steric hindrance, electrostatic interactions, and hyperconjugation.[3][4] The presence of a bulky N-tert-butoxycarbonyl (Boc) group, a ketone at the 3-position, and a carboxylic acid at the 4-position introduces significant conformational constraints that must be carefully evaluated.
Plausible Conformations of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
The piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain.[5][6] For a substituted piperidine like our target molecule, two principal chair conformations are possible, which can interconvert via a ring-flip. The relative stability of these two chair forms will be determined by the energetic cost of placing the substituents in either an axial or equatorial position.
The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom introduces a significant steric demand. Due to the partial double bond character of the N-C(O) bond, which increases the sp2 hybridization of the nitrogen, there is a notable pseudoallylic strain that can influence the orientation of substituents at the 2 and 6 positions.[7] In our case, the primary conformational equilibrium will be dictated by the substituents at the 3 and 4 positions.
Given the potential for intramolecular interactions and the steric bulk of the substituents, we can hypothesize the existence of two primary chair conformers:
-
Conformer A: Carboxylic acid in an equatorial position. This is generally the more stable position for a large substituent on a cyclohexane ring.[8]
-
Conformer B: Carboxylic acid in an axial position. This is typically less stable due to 1,3-diaxial interactions.
The presence of the 3-oxo group will flatten the ring slightly at that position, which may influence the overall ring puckering and the relative energies of the two chair forms. Non-chair conformations, such as the twist-boat, are also possible but are generally higher in energy.[9]
Below is a diagram illustrating the key conformational equilibrium:
Caption: The two primary chair conformations of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid in equilibrium.
Comparative Analysis: Experimental vs. Computational Approaches
A robust conformational analysis employs a combination of experimental and computational techniques. Experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide data on the molecule's structure in solution and in the solid state, respectively. Computational methods, such as Density Functional Theory (DFT), allow for the exploration of the potential energy surface and the prediction of the relative stabilities of different conformers.[10]
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Conformation in solution, dynamic processes. | Provides data on the molecule in a biologically relevant state (solution). Can detect multiple conformers in equilibrium. | Data interpretation can be complex. Does not provide precise bond lengths and angles. |
| X-ray Crystallography | Precise solid-state conformation, bond lengths, and angles. | Provides a definitive, high-resolution structure. | The solid-state conformation may not be the most stable conformer in solution. Requires a single, high-quality crystal. |
| Computational Chemistry (DFT) | Relative energies of conformers, geometric parameters, predicted spectral data. | Allows for the study of unstable or transient conformers. Can provide insights into the factors driving conformational preference.[3] | Accuracy is dependent on the level of theory and basis set used. Requires experimental validation. |
Experimental Protocols for Conformational Analysis
Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
A plausible synthetic route can be adapted from known procedures for similar compounds.[11]
-
Starting Material: Commercially available 4-piperidone monohydrate hydrochloride.
-
Boc Protection: React 4-piperidone with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium bicarbonate in a suitable solvent system (e.g., THF/water).[12]
-
Carboxylation: The resulting N-Boc-4-piperidone can be carboxylated at the 3-position. This can be achieved through various methods, such as forming the enolate with a strong base (e.g., LDA) and trapping with carbon dioxide.
-
Oxidation: If a 3-hydroxy precursor is used, oxidation to the 3-oxo functionality can be achieved using a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation.
-
Purification: The final product should be purified by column chromatography or recrystallization.
Protocol 2: NMR Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for determining the conformation of molecules in solution.[13]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important as it can influence the conformational equilibrium.[4]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and observe chemical shifts and coupling constants.
-
Acquire a ¹³C NMR spectrum.
-
Acquire 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is crucial for conformational analysis as it detects through-space interactions between protons that are close to each other (< 5 Å).
-
-
-
Data Analysis:
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constants can be used to determine the dihedral angles between protons on adjacent carbons, which is indicative of their axial or equatorial orientation.
-
NOE Correlations: The presence or absence of NOE cross-peaks between protons will provide definitive evidence for their spatial proximity. For example, a strong NOE between protons at the 2-axial and 4-axial positions would be indicative of a specific chair conformation.
-
Protocol 3: Single Crystal X-ray Diffraction
This technique provides an unambiguous determination of the molecule's structure in the solid state.[14]
-
Crystal Growth: Grow single crystals of the compound. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures should be screened.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using standard crystallographic software. The resulting model will provide precise bond lengths, bond angles, and dihedral angles, defining the conformation of the piperidine ring.
Computational Protocol for Conformational Analysis
Computational modeling provides a theoretical framework to understand the experimental results.[7]
-
Structure Building: Build the initial 3D structures of the possible conformers (e.g., chair with equatorial COOH, chair with axial COOH, and a twist-boat) using a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.
-
DFT Optimization: Take the low-energy conformers from the molecular mechanics search and perform full geometry optimization using Density Functional Theory (DFT). A functional like M06-2X with a suitable basis set (e.g., 6-31G(d) or larger) is recommended for its good performance with non-covalent interactions.[3]
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Solvation Modeling: To simulate the solution-phase environment, repeat the geometry optimizations and energy calculations using a polarizable continuum model (PCM).[3]
-
Analysis: Compare the relative energies of the different conformers to predict their populations at a given temperature using the Boltzmann distribution. Compare the calculated geometric parameters (dihedral angles) with those derived from NMR and X-ray data.
Caption: A workflow diagram for the comprehensive conformational analysis of the target molecule.
Predicted Data and Interpretation
The following table summarizes the kind of data that would be generated and how it would be interpreted to assign the dominant conformation. The values are hypothetical and serve as a template for the researcher's own data.
| Parameter | Expected for Equatorial COOH | Expected for Axial COOH | Interpretation |
| ³J(H4, H5ax) | ~10-13 Hz | ~2-5 Hz | A large coupling constant indicates a trans-diaxial relationship. |
| ³J(H4, H5eq) | ~2-5 Hz | ~2-5 Hz | A small coupling constant indicates a gauche relationship. |
| NOE between H4 and H2ax/H6ax | Weak or absent | Strong | A strong NOE indicates that these protons are on the same face of the ring and are close in space. |
| Calculated Relative Energy (in solution) | Lower Energy (e.g., 0.0 kcal/mol) | Higher Energy (e.g., >1.5 kcal/mol) | The conformer with the lower Gibbs free energy is predicted to be more stable and thus more populated. |
Conclusion
The conformational analysis of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid requires a multi-faceted approach that combines synthesis, advanced spectroscopic techniques, and computational modeling. By following the protocols outlined in this guide, researchers can confidently determine the preferred three-dimensional structure of this molecule in both the solid state and in solution. This fundamental understanding is a critical prerequisite for its application in drug discovery and the design of new chemical entities. The interplay of the N-Boc group, the 3-oxo functionality, and the 4-carboxylic acid substituent creates a fascinating and challenging conformational problem, the solution of which will provide valuable insights into the structural chemistry of substituted piperidines.
References
- D. C. Lankin, N. S. Chandrakumar, S. N. Rao, D. P. Spangler, J. P. Snyder, J. Am. Chem. Soc. 1993, 115, 3356–3357.
- Boal, A. K., et al. (2007). "Synthesis and Characterization of Metal-Chelating 310-Helical Peptides." Journal of the American Chemical Society, 129(23), 7266-7267.
- Hammarström, L. G. J., et al. "A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID." Organic Syntheses, coll. vol. 10, p. 134 (2004); vol. 79, p. 223 (2002).
- Juaristi, E., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 26(27), 6141-6146.
- Li, Y., et al. (2022). "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." ACS Omega, 7(10), 8563-8570.
- Jones, S. P., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry, 13(11), 1614-1623.
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ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. Retrieved from [Link]
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ResearchGate. (2015). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]
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Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]
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SciSpace. (2015). Conformational analysis of cycloalkanes. Retrieved from [Link]
- Google Patents. (n.d.). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
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ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and.... Retrieved from [Link]
-
OSTI.gov. (n.d.). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3: Conformations of cyclic organic molecules. Retrieved from [Link]
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ACS Publications. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cyclohexane Conformations. Retrieved from [Link]
- Google Patents. (n.d.). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
-
ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]
-
RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
PubChem. (n.d.). 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational analysis of cycloalkanes. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
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Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]
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A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of substituted piperidines is a critical determinant of their pharmacological activity. The precise arrangement of substituents in either a cis or trans relationship profoundly influences the molecule's three-dimensional shape, and consequently, its binding affinity to biological targets. This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous differentiation of cis and trans isomers of substituted piperidines, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Conformational Landscape of Substituted Piperidines: A Prerequisite for Spectroscopic Interpretation
Substituted piperidines predominantly adopt a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either an axial or an equatorial position. The relative stability of cis and trans isomers is dictated by the energetic favorability of these positions for the given substituents. Generally, the isomer that allows the bulkiest substituent to occupy the more spacious equatorial position is thermodynamically more stable.[1] Understanding this conformational preference is fundamental to interpreting the spectroscopic data that follows.
Caption: Conformational possibilities for disubstituted piperidines.
¹H NMR Spectroscopy: The Gold Standard for Isomer Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and routinely used technique for distinguishing between cis and trans isomers of substituted piperidines. The key diagnostic features are the chemical shifts (δ) and the proton-proton coupling constants (J).[2][3]
The Decisive Role of Coupling Constants (J-values)
The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is highly dependent on the dihedral angle (θ) between them, a relationship described by the Karplus equation.[2] This provides a direct method to differentiate between isomers.
-
Trans Isomers: In a diequatorial arrangement, the dihedral angle between adjacent axial and equatorial protons is approximately 60°, while the angle between two adjacent axial protons is nearly 180°. This leads to a large axial-axial coupling constant (³Jaa), typically in the range of 10-13 Hz.
-
Cis Isomers: In an axial-equatorial arrangement, the dihedral angles are smaller, resulting in smaller coupling constants for axial-equatorial (³Jae) and equatorial-equatorial (³Jee) interactions, typically in the range of 2-5 Hz.
Chemical Shift (δ) as a Supporting Indicator
The chemical shift of a proton is influenced by its local electronic environment. The axial and equatorial positions in a piperidine ring have distinct magnetic environments.
-
Axial Protons: Axial protons are generally more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.
-
Equatorial Protons: Equatorial protons are typically deshielded and resonate at a higher chemical shift (downfield).
The presence of substituents further influences these chemical shifts. For instance, protons on carbons bearing electronegative substituents will be shifted downfield.
Experimental Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons. Measure the chemical shifts and coupling constants for all relevant signals. Two-dimensional NMR techniques like COSY can be employed to confirm proton-proton correlations.[4]
| Spectroscopic Parameter | cis-Isomer (Axial/Equatorial) | trans-Isomer (Diequatorial) |
| ¹H NMR (³J) | Smaller coupling constants (³Jae, ³Jee ≈ 2-5 Hz) | Larger axial-axial coupling constant (³Jaa ≈ 10-13 Hz) |
| ¹H NMR (δ) | Axial protons are more shielded (upfield) | Equatorial protons are more deshielded (downfield) |
Table 1: Key ¹H NMR distinguishing features for cis and trans isomers of a generic disubstituted piperidine.
¹³C NMR Spectroscopy: A Complementary Technique
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable complementary information for distinguishing between cis and trans isomers. The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their steric environment.[5][6]
The Steric Compression Effect (γ-gauche effect)
A key principle in ¹³C NMR for conformational analysis is the γ-gauche effect. A carbon atom that is in a gauche (staggered) orientation to another carbon or a substituent at the γ-position will be shielded and appear at a lower chemical shift (upfield) compared to an anti-arrangement.
-
Cis Isomers: In an axial-equatorial conformation, the axial substituent will have a gauche interaction with the syn-axial carbons at the γ-position, leading to an upfield shift of these carbon signals.
-
Trans Isomers: In a diequatorial conformation, such steric compression is minimized, and the ring carbons generally resonate at a more downfield position.
Experimental Protocol for ¹³C NMR Analysis
-
Sample Preparation: A slightly more concentrated sample (15-30 mg in 0.6 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: Use a high-field NMR spectrometer with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the spectrum similarly to the ¹H NMR spectrum.
-
Analysis: Compare the chemical shifts of the ring carbons between the two isomers, paying close attention to the upfield shifts indicative of the γ-gauche effect.
| Spectroscopic Parameter | cis-Isomer (Axial/Equatorial) | trans-Isomer (Diequatorial) |
| ¹³C NMR (δ) | Upfield shift of γ-carbons due to steric compression | Downfield shift of ring carbons compared to the cis-isomer |
Table 2: Key ¹³C NMR distinguishing features for cis and trans isomers of a generic disubstituted piperidine.
Infrared (IR) Spectroscopy: A Less Definitive but Potentially Useful Tool
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. While generally less conclusive than NMR for stereoisomer differentiation, subtle differences in the IR spectra of cis and trans isomers can sometimes be observed, particularly in the fingerprint region (below 1500 cm⁻¹).[7]
The C-H and C-N stretching and bending vibrations can be influenced by the overall symmetry and conformation of the molecule. For instance, the number and position of bands in the fingerprint region may differ between the two isomers due to their distinct molecular symmetries. However, these differences are often small and can be difficult to interpret without reference spectra of known isomers.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film (for liquids), a KBr pellet (for solids), or in a suitable solvent.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the spectra of the two isomers, looking for consistent differences in the number, position, and intensity of absorption bands, especially in the fingerprint region.
Mass Spectrometry (MS): Insights from Fragmentation Patterns
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. While cis and trans isomers have the same molecular weight and will not be distinguished by their parent molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can sometimes differ.[8]
The stereochemistry can influence the stability of certain fragment ions, leading to variations in the relative abundances of peaks in the mass spectrum. For example, the ease of a particular ring cleavage or substituent loss may be dependent on the initial spatial arrangement of the atoms. However, these differences are often subtle and highly dependent on the specific substituents present. Therefore, MS is generally not a primary technique for distinguishing cis and trans isomers of piperidines but can provide supporting evidence in some cases.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, LC-MS).
-
Instrument Setup: Choose an appropriate ionization method (e.g., EI, ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, and if applicable, perform tandem MS (MS/MS) to induce fragmentation.
-
Analysis: Compare the fragmentation patterns of the two isomers, looking for reproducible differences in the m/z values and relative intensities of the fragment ions.
Caption: Recommended workflow for spectroscopic identification of piperidine isomers.
Conclusion
The definitive assignment of cis and trans stereochemistry in substituted piperidines relies heavily on a thorough analysis of NMR data. The coupling constants in ¹H NMR spectra provide the most direct and reliable evidence for the relative orientation of substituents. ¹³C NMR serves as an excellent complementary technique, with chemical shifts offering insights into the steric environment of the carbon backbone. While IR spectroscopy and mass spectrometry can occasionally provide supporting information, they lack the definitive diagnostic power of NMR for this class of compounds. A multi-technique approach, with NMR at its core, is therefore the most robust strategy for the unambiguous spectroscopic comparison of cis and trans isomers of substituted piperidines.
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O'Brien, E., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]
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Gable, K. 13C NMR Chemical Shift. Oregon State University. [Link]
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Al-Aqar, F., et al. (2018). Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. The Royal Society of Chemistry. [Link]
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O'Brien, E., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. [Link]
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London, R. E., et al. (1978). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. Biochemistry. [Link]
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Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
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Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
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ResearchGate. (2020). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]
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National Institutes of Health. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
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ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
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Riddell, F. G. (1980). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. [Link]
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Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. (2021). [Link]
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ResearchGate. (2002). Calculated and experimental 13 C NMR chemical shifts. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
